molecular formula C21H18N4O4 B11592335 4-{(4Z)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

4-{(4Z)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

Cat. No.: B11592335
M. Wt: 390.4 g/mol
InChI Key: FNFNMTURLFJUGO-YBEGLDIGSA-N
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Description

4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps often include:

  • Formation of the benzodiazole core through cyclization reactions.
  • Introduction of the pyrazole moiety via condensation reactions.
  • Functionalization of the benzoic acid group through substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole moieties and varying functional groups.

    Benzoic Acid Derivatives: Compounds with benzoic acid groups and different attached moieties.

Uniqueness

4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is unique due to its specific combination of benzodiazole, pyrazole, and benzoic acid groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

4-[(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C21H18N4O4/c1-12-16(10-13-4-9-17-18(11-13)24(3)21(29)23(17)2)19(26)25(22-12)15-7-5-14(6-8-15)20(27)28/h4-11H,1-3H3,(H,27,28)/b16-10-

InChI Key

FNFNMTURLFJUGO-YBEGLDIGSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2)N(C(=O)N3C)C)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC3=C(C=C2)N(C(=O)N3C)C)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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